(4-(3-Fluorooxetan-3-YL)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-3-oxetanyl)benzenemethanamine is an organic compound characterized by the presence of a fluoro-substituted oxetane ring attached to a benzenemethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-3-oxetanyl)benzenemethanamine typically involves multi-step organic reactions. One common approach is the selective ring-opening reaction of fluoroalkylidene-oxetanes, which is directed by the presence of the fluorine atom . This method allows for the precise control of the geometry of the resulting compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of advanced organic synthesis techniques and stringent reaction conditions ensures the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluoro-3-oxetanyl)benzenemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoro and oxetane groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzaldehydes, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-3-oxetanyl)benzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly in designing molecules that can interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-3-oxetanyl)benzenemethanamine involves its interaction with molecular targets through its fluoro and oxetane groups. These interactions can influence biochemical pathways and molecular functions, making the compound a valuable tool in studying and modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzylamine: Similar in structure but lacks the oxetane ring.
(3-Fluorooxetan-3-yl)methanamine: Similar but with different substituents on the oxetane ring.
Uniqueness
4-(3-Fluoro-3-oxetanyl)benzenemethanamine is unique due to the combination of the fluoro-substituted oxetane ring and the benzenemethanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12FNO |
---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
[4-(3-fluorooxetan-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H12FNO/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4H,5-7,12H2 |
InChI-Schlüssel |
SEUKGJWGTWFUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CC=C(C=C2)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.